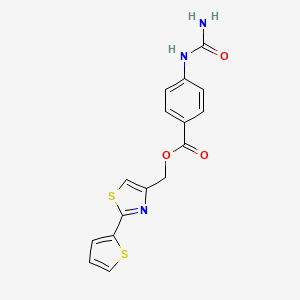
(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate, also known as TMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMB is a heterocyclic compound that contains a thiazole and a thiophene ring, making it an interesting molecule for studying the structure-activity relationship of heterocyclic compounds.
作用机制
The mechanism of action of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the growth or survival of cancer cells, viruses, or bacteria. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been shown to selectively target cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus, making it a potential antiviral agent.
Biochemical and physiological effects:
(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell cycle progression, and the modulation of immune system function. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has also been shown to have anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is its versatility as a building block for the synthesis of various heterocyclic compounds. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is also relatively easy to synthesize and purify, making it a suitable compound for scientific research. However, one of the limitations of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the study of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate, including the further optimization of its synthesis method, the elucidation of its mechanism of action, and the development of novel derivatives with improved pharmacological properties. (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate may also be studied for its potential applications in other fields, such as materials science and organic synthesis. Overall, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate is a promising compound with a wide range of potential applications in scientific research.
合成方法
The synthesis of (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate involves the reaction of 2-thiophen-2-yl-1,3-thiazol-4-carbaldehyde with 4-aminobenzoic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation, to yield (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate as a white crystalline solid. The synthesis method has been optimized to achieve high yields and purity, making (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate a suitable compound for scientific research.
科学研究应用
(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
属性
IUPAC Name |
(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl 4-(carbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c17-16(21)19-11-5-3-10(4-6-11)15(20)22-8-12-9-24-14(18-12)13-2-1-7-23-13/h1-7,9H,8H2,(H3,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXSFYQHAVXEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)COC(=O)C3=CC=C(C=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

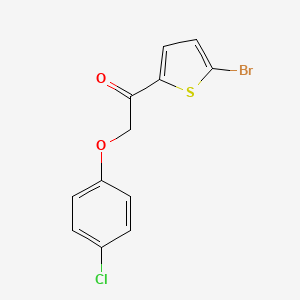
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
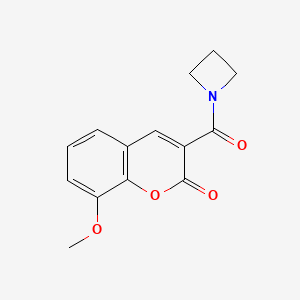
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
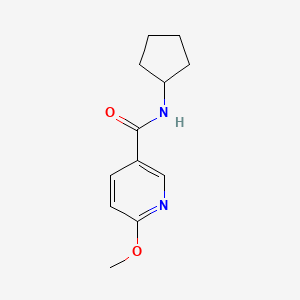
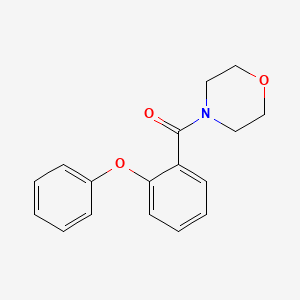

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)